![molecular formula C14H13N3O4S B14149267 4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide CAS No. 3748-99-0](/img/structure/B14149267.png)
4-methyl-N'-[(Z)-(3-nitrophenyl)methylidene]benzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitrobenzaldehyde tosylhydrazone: is an organic compound derived from the reaction of 3-nitrobenzaldehyde and tosylhydrazine. This compound is characterized by the presence of a nitro group (NO2) meta-substituted to an aldehyde group (CHO) on the benzene ring, and a tosylhydrazone functional group (TsNHNH2) attached to the aldehyde group. It is commonly used in organic synthesis due to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-nitrobenzaldehyde tosylhydrazone typically involves the following steps:
Nitration of Benzaldehyde: Benzaldehyde is nitrated using a mixture of nitric acid and sulfuric acid to produce 3-nitrobenzaldehyde.
Formation of Tosylhydrazone: 3-nitrobenzaldehyde is then reacted with tosylhydrazine in an ethanol solvent, often with hydrochloric acid as a catalyst.
Industrial Production Methods: While specific industrial methods for producing 3-nitrobenzaldehyde tosylhydrazone are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes using larger reactors and optimizing reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Nitrobenzaldehyde tosylhydrazone undergoes various chemical reactions, including:
Substitution: The tosylhydrazone group can participate in substitution reactions, such as the Shapiro reaction, where it acts as a leaving group.
Cycloaddition: It can undergo cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride and hydrogen gas with a palladium catalyst.
Substitution: Strong bases like sodium methoxide are used in the Shapiro reaction.
Cycloaddition: Reagents like tert-butyl nitrite and alkenes are used in cycloaddition reactions.
Major Products:
Reduction: 3-aminobenzaldehyde tosylhydrazone.
Substitution: Various substituted benzaldehyde derivatives.
Cycloaddition: Isoxazolines and other heterocyclic compounds.
Aplicaciones Científicas De Investigación
Chemistry: 3-Nitrobenzaldehyde tosylhydrazone is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It has applications in the synthesis of biologically active molecules, such as dihydropyridine calcium channel blockers and antiviral drugs .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of 3-nitrobenzaldehyde tosylhydrazone involves its reactivity as a tosylhydrazone. In cycloaddition reactions, it forms a nitronate intermediate, which then reacts with alkenes to produce isoxazolines . The nitro group can also undergo reduction, leading to the formation of amino derivatives that can participate in further chemical transformations .
Comparación Con Compuestos Similares
Benzaldehyde tosylhydrazone: Similar structure but lacks the nitro group.
4-Nitrobenzaldehyde tosylhydrazone: Similar structure with the nitro group in the para position.
2-Nitrobenzaldehyde tosylhydrazone: Similar structure with the nitro group in the ortho position.
Uniqueness: 3-Nitrobenzaldehyde tosylhydrazone is unique due to the meta-position of the nitro group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the chemical behavior and applications of the compound compared to its ortho and para counterparts .
Propiedades
Número CAS |
3748-99-0 |
|---|---|
Fórmula molecular |
C14H13N3O4S |
Peso molecular |
319.34 g/mol |
Nombre IUPAC |
4-methyl-N-[(Z)-(3-nitrophenyl)methylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O4S/c1-11-5-7-14(8-6-11)22(20,21)16-15-10-12-3-2-4-13(9-12)17(18)19/h2-10,16H,1H3/b15-10- |
Clave InChI |
BPIUHQAWACPABD-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(Trifluoromethyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B14149189.png)

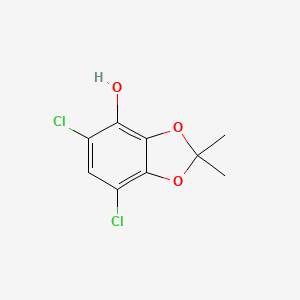
![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B14149197.png)
![1,5-Dimethyl-N-{4-[phenyldiazenyl]phenyl}-3-oxatricyclo[3.3.0.02,6]octane-2-carboxamide](/img/structure/B14149213.png)
![2-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B14149221.png)
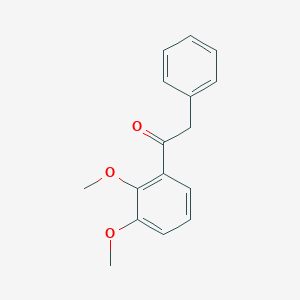
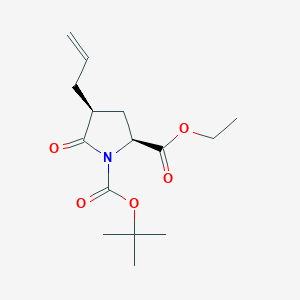
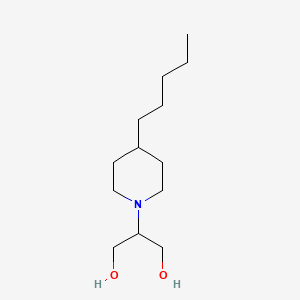
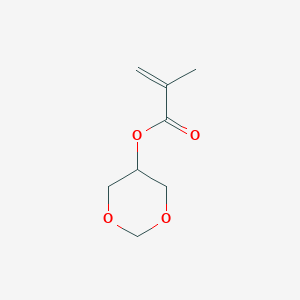

![ethyl N-[2,2,2-trichloro-1-(3-chloro-N-hydroxyanilino)ethyl]carbamate](/img/structure/B14149262.png)
![N-[3-(Trifluoromethyl)phenyl]-3,5-diaminobenzamide](/img/structure/B14149268.png)
![2-[(Benzenesulfonyl)methyl]-1-chloro-3-nitrobenzene](/img/structure/B14149274.png)
